
Cyclosporin A-Derivative 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclosporin A-Derivative 3 is a modified form of Cyclosporin A, a cyclic undecapeptide known for its potent immunosuppressive properties. Cyclosporin A is widely used in organ transplantation to prevent graft rejection and has applications in treating autoimmune diseases. The derivative aims to enhance the pharmacological profile of the parent compound, potentially offering improved efficacy and reduced toxicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclosporin A-Derivative 3 involves the modification of specific amino acids within the cyclic peptide structure. One common approach is the introduction of novel amino acids or the alteration of existing ones to enhance the compound’s properties. The synthetic route typically includes:
Formation of the Cyclic Peptide Backbone: This involves the cyclization of a linear peptide precursor.
Introduction of Modifications: Specific amino acids are modified or replaced using techniques such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the modified peptide in large quantities. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclosporin A-Derivative 3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of specific functional groups with others.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can yield various functionalized peptides.
Wissenschaftliche Forschungsanwendungen
Cyclosporin A-Derivative 3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential in treating autoimmune diseases, inflammatory conditions, and as an immunosuppressant in organ transplantation.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.
Wirkmechanismus
Cyclosporin A-Derivative 3 exerts its effects by binding to specific molecular targets, such as cyclophilin A. This binding inhibits the activity of calcineurin, a calcium- and calmodulin-dependent phosphatase. The inhibition of calcineurin prevents the dephosphorylation and activation of nuclear factor of activated T cells (NFAT), leading to reduced transcription of cytokines and suppression of the immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclosporin A: The parent compound with well-known immunosuppressive properties.
Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive effects.
Sirolimus: An mTOR inhibitor used in combination with calcineurin inhibitors for immunosuppression.
Uniqueness
Cyclosporin A-Derivative 3 is unique due to its specific modifications, which aim to enhance its pharmacological profile. These modifications can result in improved efficacy, reduced toxicity, and better bioavailability compared to the parent compound and other similar drugs .
Eigenschaften
Molekularformel |
C63H111N11O12 |
|---|---|
Molekulargewicht |
1214.6 g/mol |
IUPAC-Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4Z)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27-/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 |
InChI-Schlüssel |
BICRTLVBTLFLRD-OVKPCXMZSA-N |
Isomerische SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C\C=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Kanonische SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


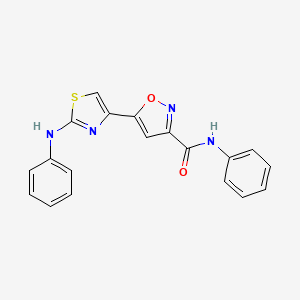


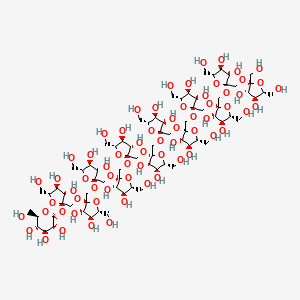
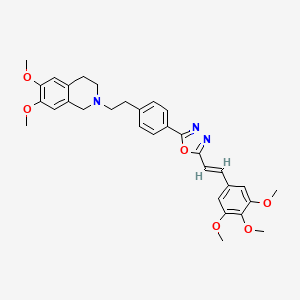

![2-chloro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394338.png)



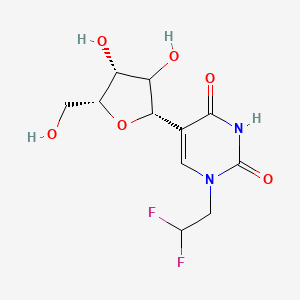
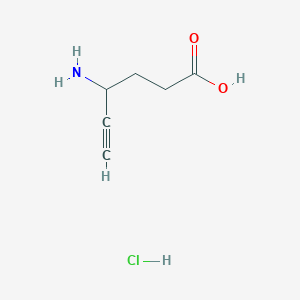

![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12394387.png)
